molecular formula C16H15ClN2O3 B14383596 2-Ethoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride CAS No. 90183-53-2

2-Ethoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride

Cat. No.: B14383596
CAS No.: 90183-53-2
M. Wt: 318.75 g/mol
InChI Key: LWBMIFMUEKSRGA-UHFFFAOYSA-N
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Description

2-Ethoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxy group, a pyridin-3-ylmethyl carbamoyl group, and a benzoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-Ethoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride involves its interaction with specific molecular targets. The benzoyl chloride moiety can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or modification of protein function. The pyridin-3-ylmethyl carbamoyl group may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-5-{[(pyridin-2-yl)methyl]carbamoyl}benzoyl chloride: Similar structure but with a pyridin-2-yl group instead of pyridin-3-yl.

    2-Methoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

2-Ethoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the ethoxy group may enhance its solubility and stability compared to similar compounds .

Properties

CAS No.

90183-53-2

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

2-ethoxy-5-(pyridin-3-ylmethylcarbamoyl)benzoyl chloride

InChI

InChI=1S/C16H15ClN2O3/c1-2-22-14-6-5-12(8-13(14)15(17)20)16(21)19-10-11-4-3-7-18-9-11/h3-9H,2,10H2,1H3,(H,19,21)

InChI Key

LWBMIFMUEKSRGA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)C(=O)Cl

Origin of Product

United States

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